molecular formula C12H20O2 B14326755 (3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate CAS No. 106199-93-3

(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate

Katalognummer: B14326755
CAS-Nummer: 106199-93-3
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: NGBNKLCXODRRKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate is an organic compound with a unique structure that combines a cyclohexene ring with a methyl group and a butanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate typically involves the esterification of 3-methylcyclohex-2-en-1-ol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-methylcyclohex-2-en-1-one or 3-methylcyclohex-2-en-1-carboxylic acid.

    Reduction: Formation of 3-methylcyclohex-2-en-1-yl 2-methylbutanol.

    Substitution: Formation of various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological targets. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylcyclohexene: A related compound with a similar cyclohexene ring structure but lacking the ester group.

    Cyclohexyl acetate: Another ester with a cyclohexane ring but different substituents.

    2-Methylbutyl acetate: An ester with a similar butanoate group but different cyclic structure.

Uniqueness

(3-Methylcyclohex-2-en-1-yl) 2-methylbutanoate is unique due to its specific combination of a cyclohexene ring with a methyl group and a butanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

106199-93-3

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

(3-methylcyclohex-2-en-1-yl) 2-methylbutanoate

InChI

InChI=1S/C12H20O2/c1-4-10(3)12(13)14-11-7-5-6-9(2)8-11/h8,10-11H,4-7H2,1-3H3

InChI-Schlüssel

NGBNKLCXODRRKK-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(=O)OC1CCCC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.